Dusquetide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

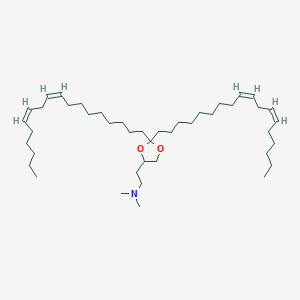

Dusquetide, also known as SGX942, is a first-in-class innate defense regulator (IDR), a new class of short, synthetic peptides . It is being developed by Soligenix, Inc . It has been used in trials studying the treatment of Oral Mucositis . It modulates the body’s reaction to both injury and infection towards an anti-inflammatory, anti-infective, and tissue healing response .

Synthesis Analysis

The synthesis of Dusquetide involves a novel acidolytic method with application to the synthesis of cyclic and linear peptides involving benzyl-type protection . The process consists of the in situ generation of anhydrous hydrogen bromide and a trialkylsilyl bromide that acts as protic and Lewis acid reagents . This method proved to be useful to effectively remove benzyl-type protecting groups and cleave Fmoc/tBu assembled peptides directly attached to 4-methylbenzhydrylamine (MBHA) resins with no need for using mild trifluoroacetic acid labile linkers .Molecular Structure Analysis

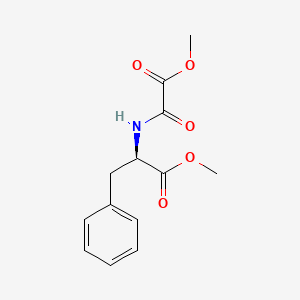

The molecular formula of Dusquetide is C25H47N9O5 . Its molecular weight is 553.7 .Chemical Reactions Analysis

Dusquetide penetrates the cell membrane and modulates the RIP1-p62 complex . To determine the biological effect of Dusquetide, p62 downstream signaling pathways were examined .Physical And Chemical Properties Analysis

Dusquetide is a small molecule with a molecular weight of 553.7 . It is soluble in water up to 50 mg/mL . It should be stored at -20°C, protected from light, dry, and sealed .Applications De Recherche Scientifique

Dusquetide as an Innate Defense Regulator : Dusquetide modulates the innate immune system, reducing inflammation and increasing bacterial infection clearance. It's implicated in the pathogenesis of oral mucositis (OM), a side effect of chemoradiation therapy. In preclinical studies and a Phase 2 clinical trial, dusquetide significantly reduced the duration of OM in both animal models and patients undergoing chemoradiation for head and neck cancer. It also showed a reduction in clinical rates of infection (Kudrimoti et al., 2016).

Ancillary Benefits in Cancer Treatment : Dusquetide treatment was well-tolerated in a 12-month follow-up study. It did not interfere with tumor treatments and was associated with lower mortality and fewer non-fungal infections compared to placebo groups. These findings suggest additional benefits beyond OM treatment in head and neck cancer patients (Kudrimoti et al., 2017).

Mécanisme D'action

Dusquetide modulates the innate immune response to both PAMPs and DAMPs by binding to p62 . It shows activity in both reducing inflammation and increasing clearance of bacterial infection . Dusquetide in vivo binding modulates the p62-RIP1 complex, increases p38 phosphorylation, and enhances CEBP/B expression without activating autophagy .

Safety and Hazards

Dusquetide is not classified as a hazardous substance or mixture . In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician . In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water . In case of ingestion, wash out mouth with water provided person is conscious . Never give anything by mouth to an unconscious person . Get medical attention .

Orientations Futures

Dusquetide has received “Fast Track” designation from the U.S. Food and Drug Administration (FDA) for the treatment of oral lesions of Behçet’s Disease . This designation is intended to facilitate the development and expedite the review of new drugs and biologics . Future areas of evaluation include manipulation of microbial–mucosal interactions to alter cytotoxic sensitivity, use of germ-free models, and translation of innate immune-targeted agents interrogated for mucosal injury in other regions of the alimentary canal into OM-based clinical trials .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJBBVJXXYRPFS-DYKIIFRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N9O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dusquetide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.